

## Imidaprilat-d3: A Technical Overview for Advanced Research

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Compound of Interest		
Compound Name:	Imidaprilat-d3	
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This technical guide provides an in-depth overview of **Imidaprilat-d3**, a deuterated analog of Imidaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, Imidapril. This document furnishes its core chemical identifiers, a summary of relevant pharmacokinetic data, a detailed experimental protocol for its quantification, and a visualization of its mechanism of action within the renin-angiotensin system.

## **Core Compound Identifiers**

**Imidaprilat-d3** is primarily utilized as an internal standard in pharmacokinetic and metabolic studies of Imidapril and its active form, Imidaprilat. Its deuteration provides a distinct mass spectrometric signature, enabling precise quantification in biological matrices.

Identifier	Value
CAS Number	1356019-69-6
Molecular Formula	C18H20D3N3O6[1]
Molecular Weight	380.41 g/mol [1]
Synonyms	(4S)-3-{(2S)-2-[N-((1S)-1-Carboxy-3-phenyl-d3-propyl)amino]propionyl}-1-methyl-2-oxoimidazolidine-4-carboxylic Acid, Imidapril Diacid-d5

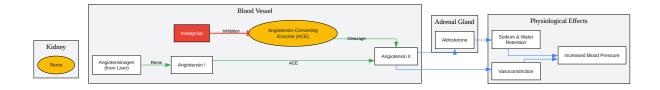


## Mechanism of Action: Inhibition of the Renin-Angiotensin System

Imidapril is a prodrug that is hydrolyzed in the liver to its active metabolite, Imidaprilat. Imidaprilat is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE). ACE plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), a key regulator of blood pressure and cardiovascular homeostasis.

By inhibiting ACE, Imidaprilat prevents the conversion of angiotensin I to angiotensin II. Angiotensin II is a powerful vasoconstrictor and also stimulates the adrenal cortex to release aldosterone, which promotes sodium and water retention. The inhibition of angiotensin II formation leads to vasodilation, reduced peripheral vascular resistance, and a decrease in blood pressure.

The following diagram illustrates the signaling pathway of the renin-angiotensin system and the point of inhibition by Imidaprilat.



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Fig. 1: Renin-Angiotensin System and Imidaprilat Inhibition.

## Pharmacokinetic Data of Imidapril and Imidaprilat

The following tables summarize key pharmacokinetic parameters of Imidapril and its active metabolite, Imidaprilat, in humans.



Table 1: Pharmacokinetic Parameters of Imidapril

Parameter	Value
Time to Peak Plasma Concentration (Tmax)	~2 hours
Elimination Half-life (t½)	~2 hours
Protein Binding	85%
Excretion	~40% urine, ~50% feces

Table 2: Pharmacokinetic Parameters of Imidaprilat

Parameter	Value
Time to Peak Plasma Concentration (Tmax)	~7 hours
Initial Elimination Half-life (t½)	7-9 hours
Terminal Elimination Half-life (t½)	>24 hours
Absolute Bioavailability	~42%
Protein Binding	53%

# Experimental Protocol: Quantification of Imidapril and Imidaprilat in Human Plasma

This section details a validated method for the simultaneous determination of Imidapril and Imidaprilat in human plasma using High-Performance Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS). **Imidaprilat-d3** would serve as the internal standard in this assay.

#### 1. Sample Preparation

 Deproteinization: To a plasma sample, add a suitable protein precipitating agent (e.g., acetonitrile).



- Solid-Phase Extraction (SPE):
  - Condition an OASIS HLB SPE cartridge.
  - Load the supernatant from the deproteinization step onto the cartridge.
  - Wash the cartridge to remove interfering substances.
  - Elute Imidapril and Imidaprilat with an appropriate solvent.
- Evaporation and Reconstitution:
  - Evaporate the eluent to dryness under a stream of nitrogen.
  - Reconstitute the residue in the mobile phase.
- 2. HPLC-ESI-MS/MS Analysis
- HPLC System: A standard HPLC system equipped with a semi-micro ODS column.
- Mobile Phase: Acetonitrile and 0.05% (v/v) formic acid in a 1:3 (v/v) ratio.[1]
- Mass Spectrometry: A tandem mass spectrometer with an electrospray ionization source.
- Detection: Selected Ion Monitoring (SIM) using the following precursor-to-product ion transitions:
  - Imidapril: m/z 406 → 234[1]
  - Imidaprilat: m/z 378 → 206[1]
  - **Imidaprilat-d3** (Internal Standard): A corresponding shifted m/z would be monitored.
- 3. Calibration and Quantification
- Prepare a calibration curve using known concentrations of Imidapril and Imidaprilat in blank plasma.
- The linearity of the assay is typically confirmed in the range of 0.2 to 50 ng/mL.[1]



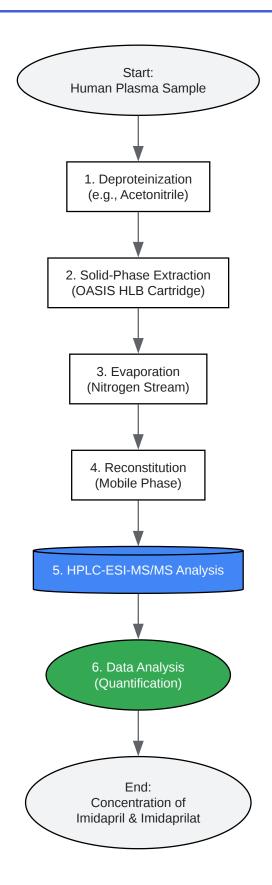




• Quantify the analytes in the unknown samples by comparing their peak area ratios to the internal standard against the calibration curve.

The following diagram outlines the experimental workflow for this analytical method.





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Fig. 2: Workflow for Quantification of Imidapril and Imidaprilat.



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### References

- 1. Determination of imidapril and imidaprilat in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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